

A Technical Guide to the Spectroscopic Data of Vaccenoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Vaccenic acid chloride
Cat. No.:	B1598706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for vaccenoyl chloride (cis-11-octadecenoyl chloride), a reactive lipid intermediate derived from vaccenic acid. Due to the limited availability of published experimental spectra for vaccenoyl chloride, this document presents predicted data based on the analysis of its chemical structure and comparison with related molecules. It also includes a detailed experimental protocol for its synthesis, which is crucial for researchers who need to prepare this compound in the laboratory.

Chemical Structure and Properties

Vaccenoyl chloride is an acyl chloride derived from vaccenic acid, an omega-7 fatty acid. The presence of the reactive acyl chloride group makes it a valuable intermediate in the synthesis of various lipid derivatives and other bioactive molecules.

Table 1: Physical and Chemical Properties of cis-Vaccenoyl Chloride

Property	Value	Reference
CAS Number	95548-26-8	[1] [2]
Molecular Formula	C ₁₈ H ₃₃ ClO	[1] [2]
Molecular Weight	300.91 g/mol	[1] [2]
Appearance	Colorless liquid with a pungent odor	[1]
Density	0.912 g/mL at 25 °C	[1] [2]
Boiling Point	170 °C at 2 mm Hg	[1] [2]
Storage Temperature	-20°C	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for vaccenoyl chloride. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of vaccenoyl chloride is expected to show characteristic signals for the different protons in its long aliphatic chain, the vinyl protons of the double bond, and the protons alpha to the carbonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for Vaccenoyl Chloride (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.4	m	2H	-CH=CH- (Vinyl protons)
~2.88	t	2H	-CH ₂ -COCl (α-protons)
~2.0	m	4H	-CH ₂ -CH=CH-CH ₂ - (Allylic protons)
~1.6	m	2H	-CH ₂ -CH ₂ -COCl (β-protons)
~1.3	m	~20H	-(CH ₂) _n - (Methylene protons)
~0.88	t	3H	-CH ₃ (Terminal methyl protons)

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Vaccenoyl Chloride (in CDCl₃)

Chemical Shift (ppm)	Assignment
~173	-COCl (Carbonyl carbon)
~130	-CH=CH- (Olefinic carbons)
~47	-CH ₂ -COCl (α-carbon)
~34	-CH ₂ -CH ₂ -COCl (β-carbon)
~22-32	-(CH ₂) _n - (Methylene carbons)
~14	-CH ₃ (Terminal methyl carbon)

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show a strong absorption band for the acyl chloride carbonyl group.

Table 4: Predicted IR Absorption Frequencies for Vaccenoyl Chloride

Frequency (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (vinyl)
~2925, ~2855	Strong	C-H stretch (aliphatic)
~1800	Very Strong	C=O stretch (acyl chloride)
~1655	Weak	C=C stretch (alkene)
~720	Medium	C-Cl stretch

Predicted Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Peaks in the Mass Spectrum of Vaccenoyl Chloride

m/z	Interpretation
300/302	[M] ⁺ and [M+2] ⁺ molecular ion peaks (due to ³⁵ Cl and ³⁷ Cl isotopes)
265	[M-Cl] ⁺
Various	Fragmentation of the aliphatic chain

Experimental Protocol: Synthesis of Vaccenoyl Chloride

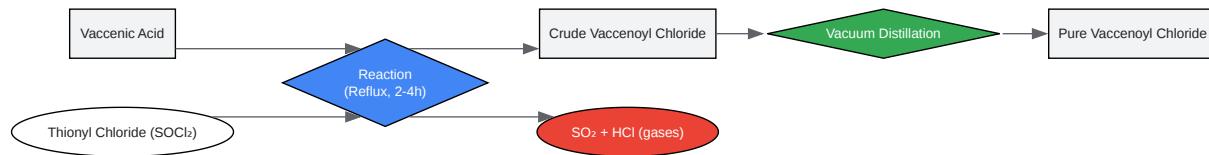
This section details a standard laboratory procedure for the synthesis of vaccenoyl chloride from vaccenic acid using thionyl chloride. This method is widely applicable for the preparation of fatty acid chlorides.^[3]^[4]^[5]

Materials and Equipment

- Vaccenic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Distillation apparatus
- Inert atmosphere setup (e.g., nitrogen or argon)

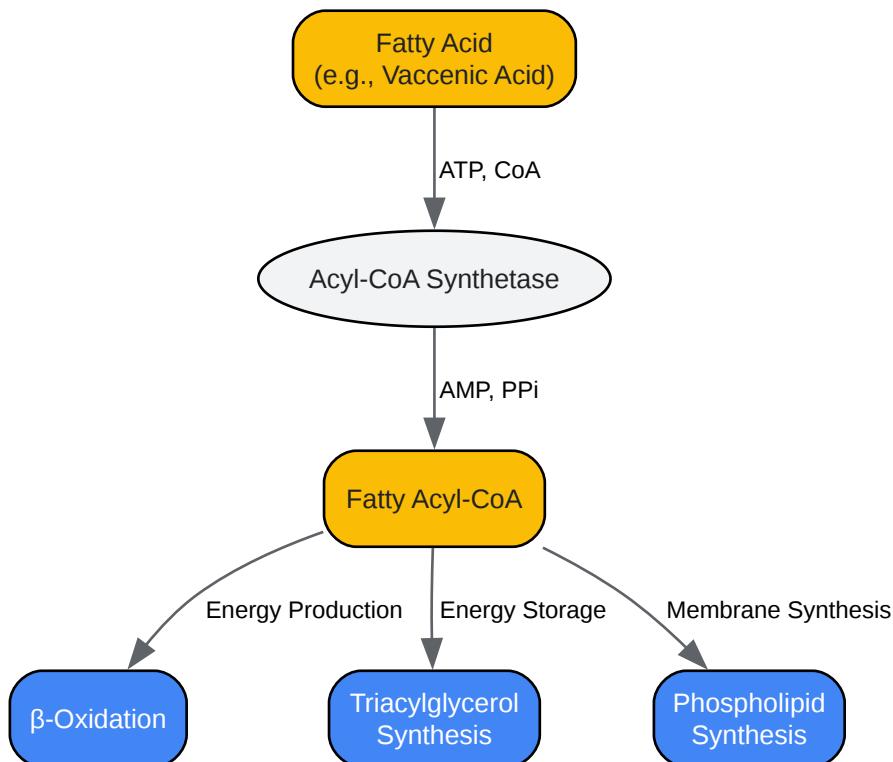
Procedure

- Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add vaccenic acid.
- Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the vaccenic acid at room temperature with gentle stirring.
- Reaction: Heat the reaction mixture to reflux (around 40-60 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO_2 gas evolution.
- Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene can be added and subsequently removed by distillation.[3]
- Purification: The resulting crude vaccenoyl chloride can be purified by vacuum distillation to obtain a pure product.


Safety Precautions

- The reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO_2).

- Thionyl chloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment.
- All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.


Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and a potential signaling pathway involving fatty acyl-CoAs, which are structurally related to acyl chlorides and central to lipid metabolism.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of vaccenoyl chloride from vaccenic acid.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathways of fatty acyl-CoAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 95548-26-8,CIS-VACCENOYL CHLORIDE | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Vaccenoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1598706#spectroscopic-data-nmr-ir-ms-of-vaccenoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com